molecular formula C10H10O3 B7501509 8-methoxy-4H-chromen-3-ol

8-methoxy-4H-chromen-3-ol

Cat. No. B7501509
M. Wt: 178.18 g/mol
InChI Key: HGUZBEVOHBMKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-4H-chromen-3-ol, also known as esculetin, is a natural coumarin derivative found in various plants, such as the bark of the horse chestnut tree and the leaves of the guava plant. This compound has gained significant attention in recent years due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 8-methoxy-4H-chromen-3-ol is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of various enzymes, such as lipoxygenase, cyclooxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Esculetin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Esculetin has also been shown to inhibit platelet aggregation and thrombus formation, which may contribute to its anticoagulant activity.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methoxy-4H-chromen-3-ol in lab experiments is its availability and low cost. Additionally, it has been shown to have low toxicity and is generally well-tolerated. However, one limitation is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 8-methoxy-4H-chromen-3-ol.

Future Directions

There are several future directions for research on 8-methoxy-4H-chromen-3-ol. One area of interest is its potential use in the treatment of cancer. Esculetin has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the optimal dosage and mode of administration for 8-methoxy-4H-chromen-3-ol in various disease states. Finally, the development of more efficient synthesis methods and derivatives of 8-methoxy-4H-chromen-3-ol may lead to the discovery of new therapeutic agents.

Synthesis Methods

Esculetin can be synthesized from various precursors, such as coumarin and 4-hydroxycoumarin. One of the most common methods of synthesis involves the reaction of salicylaldehyde with malonic acid in the presence of a base, followed by decarboxylation and cyclization. The resulting product is then hydrolyzed to yield 8-methoxy-4H-chromen-3-ol.

Scientific Research Applications

Esculetin has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, anticoagulant, antitumor, and antimicrobial activities. Additionally, it has been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

8-methoxy-4H-chromen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUZBEVOHBMKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC=C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-4H-chromen-3-ol

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